C2 Hydroxyl vs. Carboxylic Acid: Physicochemical Property Comparison with 1-Boc-4-Fmoc-piperazine-2-carboxylic Acid (CAS 218278-58-1)
The target compound bears a secondary hydroxyl at the C2 position of the piperazine ring, whereas the closest commercially prevalent analog (CAS 218278-58-1) carries a carboxylic acid at the same position. PubChem-computed physicochemical properties reveal that the target compound has a higher XLogP3 (3.9 vs. 3.5), a lower topological polar surface area (TPSA: 79.3 vs. 96.4 Ų), one fewer hydrogen bond acceptor (5 vs. 6), and a lower molecular weight (424.5 vs. 452.5 g/mol) [1][2]. The 17.1 Ų reduction in TPSA and the 0.4-unit increase in LogP indicate that the 2-hydroxyl analog is measurably more lipophilic and has a smaller polar surface footprint, properties that directly influence passive membrane permeability predictions in CNS drug discovery programs [1][2].
| Evidence Dimension | Physicochemical property profile (XLogP3, TPSA, MW, HBA count) |
|---|---|
| Target Compound Data | XLogP3 = 3.9; TPSA = 79.3 Ų; MW = 424.5 g/mol; HBA = 5; HBD = 1 |
| Comparator Or Baseline | CAS 218278-58-1 (1-Boc-4-Fmoc-piperazine-2-carboxylic acid): XLogP3 = 3.5; TPSA = 96.4 Ų; MW = 452.5 g/mol; HBA = 6; HBD = 1 |
| Quantified Difference | ΔXLogP3 = +0.4; ΔTPSA = −17.1 Ų (−17.7%); ΔMW = −28.0 g/mol; ΔHBA = −1 |
| Conditions | Computed properties from PubChem (XLogP3 algorithm version 3.0; Cactvs 3.4.8.18 for TPSA/HBD/HBA) |
Why This Matters
For CNS-targeted drug discovery programs where lower TPSA (<90 Ų) and higher LogP correlate with improved blood-brain barrier penetration, the 17.1 Ų TPSA difference can be decisive in selecting the 2-hydroxyl scaffold over the 2-carboxylic acid scaffold.
- [1] PubChem. Compound Summary for CID 67517692: 4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate. National Library of Medicine, 2026. View Source
- [2] PubChem. Compound Summary for CID 2756797: 1-((tert-butoxy)carbonyl)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid (CAS 218278-58-1). National Library of Medicine, 2026. View Source
